molecular formula C14H17N3O2S B11239206 2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No.: B11239206
M. Wt: 291.37 g/mol
InChI Key: JVJBGKKZWNNELV-UHFFFAOYSA-N
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Description

2-({1-[(2-METHOXYPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-METHYLACETAMIDE is a complex organic compound that features a unique structure combining an imidazole ring with a methoxyphenyl group and a sulfanyl-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-METHOXYPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-METHYLACETAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 2-methoxybenzyl chloride with imidazole, followed by the introduction of a sulfanyl group through a thiolation reaction. The final step involves the acylation of the resulting intermediate with N-methylacetamide under controlled conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-METHOXYPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-METHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce various functional groups.

Scientific Research Applications

2-({1-[(2-METHOXYPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-METHYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-({1-[(2-METHOXYPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-METHYLACETAMIDE involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity, while the sulfanyl-acetamide moiety can participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[(2-METHOXYPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-METHYLACETAMIDE is unique due to its combination of an imidazole ring with a methoxyphenyl group and a sulfanyl-acetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-methylacetamide

InChI

InChI=1S/C14H17N3O2S/c1-15-13(18)10-20-14-16-7-8-17(14)9-11-5-3-4-6-12(11)19-2/h3-8H,9-10H2,1-2H3,(H,15,18)

InChI Key

JVJBGKKZWNNELV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CSC1=NC=CN1CC2=CC=CC=C2OC

Origin of Product

United States

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